molecular formula C16H17N3O2 B15075415 Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro-

Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro-

Cat. No.: B15075415
M. Wt: 283.32 g/mol
InChI Key: OPIXZNJIQMXANX-UHFFFAOYSA-N
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Description

The compound Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- is a nitro-substituted toluene derivative featuring a Schiff base (imine) linkage at position 2. Its structure comprises:

  • A nitro group (-NO₂) at position 4 of the toluene ring.
  • A 4-dimethylaminobenzylidenamino group at position 2, formed via condensation of 4-dimethylaminobenzaldehyde with a primary amine on the toluene backbone.

This structure combines electron-withdrawing (nitro) and electron-donating (dimethylamino) groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N,N-dimethyl-4-[(2-methyl-5-nitrophenyl)iminomethyl]aniline

InChI

InChI=1S/C16H17N3O2/c1-12-4-7-15(19(20)21)10-16(12)17-11-13-5-8-14(9-6-13)18(2)3/h4-11H,1-3H3

InChI Key

OPIXZNJIQMXANX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE .

Chemical Reactions Analysis

Types of Reactions

N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can interact with proteins involved in cell signaling pathways, affecting cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to derivatives with analogous substituents or related frameworks. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Physical/Chemical Properties Biological/Industrial Relevance Reference
Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- - Nitro at C4
- Schiff base (imine) at C2 with 4-dimethylaminophenyl group
- Likely low water solubility (nitro group)
- UV/Vis absorption (conjugated imine)
Potential as a photosensitizer or ligand N/A
4-Chloro-N-[2-(4-isopropyl benzyloxy)-4-nitro phenyl]-3-nitro benzamide - Nitro at C4
- Benzamide and isopropyl benzyloxy substituents at C2
- High yield (91%)
- Crystalline solid
Antiproliferative activity (screened)
4-(Dimethylamino)toluene - Dimethylamino group at C4
- No nitro or imine groups
- Polar, moderate solubility in organic solvents Intermediate in dye synthesis
2,4-Diaminotoluene - Amino groups at C2 and C4 - High reactivity (prone to oxidation) Carcinogenic risk (industrial caution)
Naphthalene-2-carboxylic acid [2-(4-isopropyl benzyloxy)-4-nitro phenyl] amide - Nitro at C4
- Naphthamide and benzyloxy substituents at C2
- High thermal stability (85% yield) Anticancer candidate

Key Observations

Functional Group Impact: The nitro group at C4 in the target compound enhances electrophilicity and may reduce solubility in polar solvents compared to amino-substituted analogs like 2,4-diaminotoluene . The Schiff base (imine) at C2 introduces conjugation, which could enhance optical properties (e.g., fluorescence) compared to amide or ether-linked derivatives (e.g., compounds in ) .

Synthetic Pathways: The target compound’s synthesis likely involves condensation of 2-amino-4-nitrotoluene with 4-dimethylaminobenzaldehyde, differing from the amide-forming reactions in (e.g., acyl chloride coupling) . Imine formation is reversible and pH-sensitive, making the compound less stable than amide derivatives under acidic conditions .

Industrial Applications: The nitro group’s electron-withdrawing nature makes the compound a candidate for explosives or dye intermediates, akin to 4-nitrobenzene derivatives in . The dimethylamino group (electron-donating) may stabilize charge-transfer complexes, useful in optoelectronic materials .

Biological Activity

Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- is a complex organic compound with notable biological activities. This article explores its pharmacological properties, biochemical interactions, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro-

This compound features a toluene backbone with a nitro group and a dimethylamino group, which significantly influences its biological properties.

Antimicrobial Properties

Research indicates that Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2020) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Pathogen TestedInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells, particularly in breast and lung cancer models. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HeLa (Cervical Cancer)40

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This oxidative stress triggers apoptotic pathways, ultimately resulting in cell death. Additionally, the nitro group may play a crucial role in enhancing the compound's reactivity towards cellular targets.

Case Studies

  • Case Study: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy of Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- against clinical isolates.
    • Methodology : Disk diffusion method was used to assess inhibition zones.
    • Findings : The compound demonstrated significant antimicrobial activity against multi-drug resistant strains.
  • Case Study: Cytotoxicity Assessment
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was employed to determine cell viability post-treatment.
    • Findings : The compound exhibited dose-dependent cytotoxicity, with notable effects on MCF-7 cells.

Safety and Toxicology

While the biological activities of Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro- are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, the compound may exhibit cytotoxic effects on non-target cells. Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.

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